6-Azabicyclo[3.2.1]octan-3-one
Overview
Description
6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the scientific community due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octan-3-one typically involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines to form amides, which are then reduced with lithium aluminium hydride to amino alcohols. Allylic oxidation of these amino alcohols with manganese dioxide provides the bicyclic ketones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Allylic oxidation using manganese dioxide.
Reduction: Reduction of amides with lithium aluminium hydride.
Substitution: Reactions with amines to form amides.
Major Products: The major products formed from these reactions include amino alcohols and bicyclic ketones .
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-3-one has significant potential in various fields of scientific research:
Mechanism of Action
The specific mechanism of action for 6-Azabicyclo[3.2.1]octan-3-one is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involving nitrogen-containing heterocycles. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness: 6-Azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications.
Biological Activity
6-Azabicyclo[3.2.1]octan-3-one is a bicyclic compound with significant biological activity, particularly in the context of its interaction with the nervous system and its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic framework that includes a nitrogen atom, contributing to its rigidity and ability to interact with various biological targets. The compound's structure allows it to fit into specific receptor sites, modulating their activity effectively.
Molecular Formula: CHN
Molecular Weight: 139.19 g/mol
CAS Number: 279-85-6
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound exhibit potent antimuscarinic properties, making them effective in modulating neurotransmitter signaling pathways.
Key Findings:
- Antimuscarinic Activity: A derivative, 6-methyl-6-azabicyclo[3.2.1]octan-3-alpha-ol (azaprophen), has been shown to be significantly more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum, highlighting its potential as an anticholinergic agent .
- Inhibition of Enzymes: Certain derivatives have been identified as inhibitors of enzymes involved in pain signaling pathways, suggesting therapeutic applications in pain management .
Biological Activity Overview
The following table summarizes various studies and findings related to the biological activity of this compound and its derivatives:
Case Studies
- Azaprophen Efficacy : In a comparative study, azaprophen was tested against atropine for its ability to block muscarinic receptors and influence operant behavior in animal models. The results indicated that azaprophen was significantly more effective than atropine in blocking alpha-amylase release from pancreatic acini cells induced by carbachol .
- NAAA Inhibition : A novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core demonstrated low nanomolar inhibitory activity (IC = 0.042 μM), indicating potential for managing inflammatory responses .
Applications in Drug Discovery
The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry, particularly for developing new drugs targeting the central nervous system (CNS). Its ability to mimic bioactive alkaloids such as nicotine and morphine positions it as a candidate for further exploration in pain management and neurological disorders.
Potential Applications:
- Development of anticholinergic drugs.
- Creation of analgesics targeting pain pathways.
- Exploration as a scaffold for novel CNS-active compounds.
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKXSSNUGYASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305278 | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-02-2 | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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